molecular formula C8H4ClIO B13637726 7-chloro-2-iodoBenzofuran

7-chloro-2-iodoBenzofuran

Katalognummer: B13637726
Molekulargewicht: 278.47 g/mol
InChI-Schlüssel: IOUNJMJHOUWJJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-iodoBenzofuran is a halogenated benzofuran derivative Benzofurans are a class of aromatic heterocycles that have a wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-iodoBenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the sequential treatment of 2-iodobenzofuran with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This method allows for the selective introduction of halogen atoms at specific positions on the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2-iodoBenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Lithium 2,2,6,6-tetramethylpiperidide: Used for halogen dance reactions.

    Tetrahydrofuran: Common solvent for various reactions.

    Aldehydes: Used in the synthesis of substituted benzofurans.

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Chloro-2-iodoBenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-chloro-2-iodoBenzofuran involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-2-iodoBenzofuran is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Eigenschaften

Molekularformel

C8H4ClIO

Molekulargewicht

278.47 g/mol

IUPAC-Name

7-chloro-2-iodo-1-benzofuran

InChI

InChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H

InChI-Schlüssel

IOUNJMJHOUWJJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.